molecular formula C7H15N B3239907 (2R,6R)-2,6-dimethylpiperidine CAS No. 14231-78-8

(2R,6R)-2,6-dimethylpiperidine

Cat. No. B3239907
CAS RN: 14231-78-8
M. Wt: 113.2 g/mol
InChI Key: SDGKUVSVPIIUCF-RNFRBKRXSA-N
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Description

“(2R,6R)-2,6-Dimethylthiomorpholine” is a chemical compound with the molecular formula C6H13NS . It is also known by other names such as “(2R,6R)-2,6-Dimethylthiomorpholin” in German, “(2R,6R)-2,6-Diméthylthiomorpholine” in French, and “Thiomorpholine, 2,6-dimethyl-, (2R,6R)-” as per ACD/Index Name .


Synthesis Analysis

The synthesis of “(2R,6R)-hydroxynorketamine (HNK)” includes the preparation of “®-norketamine” via chiral resolution from racemic norketamine via a chiral resolution with L-pyroglutamic acid .


Molecular Structure Analysis

The molecular structure of “(2R,6R)-2,6-Dimethylthiomorpholine” is complex and involves various molecular interactions. For instance, it has been found that “(2R,6R)-hydroxynorketamine (HNK)” enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .


Chemical Reactions Analysis

“(2R,6R)-hydroxynorketamine (HNK)” has been found to rapidly potentiate hippocampal glutamatergic transmission through a synapse-specific presynaptic mechanism . It also causes an NMDAR-independent enhancement of AMPAR-mediated synaptic transmission in hippocampal slices from male and female rats .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine” include a molecular formula of C6H13NS and an average mass of 131.239 Da . It is recommended to be stored at 2-8°C .

Scientific Research Applications

NMR Studies and Chemical Synthesis

  • Proton Magnetic Resonance Studies : Booth, Little, and Feeney (1968) conducted studies on cis- and trans-2,6-Dimethylpiperidine, focusing on their purification and the analysis of their PMR spectra, revealing insights into their molecular configurations (Booth, Little, & Feeney, 1968).
  • Asymmetric Synthesis : Fréville et al. (1997) explored the asymmetric synthesis of (+) and (−) trans-2,6-dimethylpiperidines from diastereomeric lactams, contributing to the field of stereoselective chemical synthesis (Fréville et al., 1997).

Catalytic Activity

  • Catalytic Ligands : Vidal‐Ferran et al. (1998) investigated the use of cis-2,6-dimethylpiperidine in catalytic ligands for enantioselective addition reactions, demonstrating its potential in asymmetric catalysis (Vidal‐Ferran et al., 1998).

Chemical Interactions and Properties

  • Chemical Affinity and Binding : Sung-Youn Chang et al. (2011) identified prohibitin as a binding protein to compounds involving 2,6-dimethylpiperidine, highlighting its potential in targeted molecular interactions (Sung-Youn Chang et al., 2011).
  • Thermochemistry Studies : Ribeiro da Silva et al. (2006) focused on the thermochemistry of methylpiperidines, including 2,6-dimethylpiperidine, to understand its stability and conformational behavior (Ribeiro da Silva et al., 2006).

Conformational Analysis and Interaction Studies

  • Conformational Analysis of Hydrazones : Sankar, Umamatheswari, and Pandiarajan (2015) analyzed the conformation of 2,6-diarylpiperidin-4-one hydrazones, providing insights into the structure and stereochemistry of these compounds (Sankar, Umamatheswari, & Pandiarajan, 2015).

properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-dimethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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